

Technical Support Center: Purification of Crude Sodium Chlorate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium;chlorate

Cat. No.: B7821714

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude sodium chlorate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude sodium chlorate produced by electrolysis?

A1: The most common impurity is unreacted sodium chloride (NaCl). Other potential impurities include sodium hypochlorite (a byproduct of electrolysis), calcium and magnesium salts (from the initial brine), and sodium dichromate if it was used as a pH buffer during electrolysis.[\[1\]](#)[\[2\]](#) In some cases, sodium perchlorate can also be present as an impurity if the electrolysis is run for an extended period.[\[3\]](#)

Q2: My purified sodium chlorate is clumping together. How can I prevent this?

A2: Sodium chlorate is hygroscopic, meaning it readily absorbs moisture from the air, which causes clumping or caking.[\[4\]](#)[\[5\]](#) To prevent this, ensure the final product is thoroughly dried and stored in a tightly sealed, desiccated container. The addition of an anti-caking agent during the final crystallization step can also mitigate this issue.[\[6\]](#)

Q3: I tried to filter my crude sodium chlorate solution with filter paper, and it disintegrated. What happened?

A3: The disintegration of filter paper is likely due to the presence of residual sodium hypochlorite in the crude solution, which is a strong oxidizing agent. It is recommended to use a cloth filter for the initial filtration of the crude solution.^[7] Alternatively, the hypochlorite can be destroyed by boiling the neutral solution for about 15 minutes before filtration.^[8]

Q4: Can I use solvent extraction to purify my crude sodium chlorate?

A4: Yes, solvent extraction using ethanol or methanol is a possible purification method.^[7] However, this method carries a significant risk of fire or explosion due to the creation of a mixture of a strong oxidizer (sodium chlorate) and a fuel (the organic solvent).^{[7][9]} For safety reasons, fractional crystallization is the preferred method for purification.

Q5: After recrystallization, I still have significant sodium chloride contamination. What am I doing wrong?

A5: This is a common issue often caused by co-precipitation of sodium chloride, especially if the solution is rapidly cooled or excessively concentrated. The solubility of sodium chloride does not change significantly with temperature, while the solubility of sodium chlorate does.^[7] To improve purity, consider using a two-point fractional crystallization method, which is more effective at separating the two salts. Also, ensure you are starting with a solution that is saturated with sodium chlorate but not with sodium chloride at a high temperature.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low Yield of Purified Crystals	1. Incomplete crystallization. 2. The initial concentration of sodium chlorate was too low.	1. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal precipitation. [7] 2. Before crystallization, concentrate the solution by carefully boiling off some of the water until crystals just begin to form. [8] [10]
Final Product is Contaminated with Sodium Chloride	1. Single-point crystallization is not efficient enough. 2. The solution was cooled too quickly, trapping impurities. 3. The initial solution was supersaturated with NaCl.	1. Perform a two-point fractional crystallization (see Experimental Protocols). [7] 2. Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or freezer. 3. During the hot filtration step of two-point crystallization, ensure that precipitated NaCl is removed.
Purified Crystals are Discolored (e.g., yellow)	1. Presence of impurities like iron or other metal compounds. 2. Contamination from corrosion of equipment.	1. Ensure all equipment is clean and made of appropriate materials (e.g., glass, stainless steel). Avoid aluminum containers as they can corrode and discolor the product. [8] 2. A second recrystallization may be necessary to remove colored impurities.
Solution Foams Excessively During Heating/Concentration	1. Rapid heating. 2. Presence of organic contaminants.	1. Heat the solution gently and gradually. 2. Ensure the crude sodium chlorate is free from organic materials before

starting the purification process.

Quantitative Data

Table 1: Solubility of Sodium Chlorate and Sodium Chloride in Water

Temperature (°C)	Sodium Chlorate (g/100 mL)	Sodium Chloride (g/100 mL)
0	79	35.7
10	89	35.8
25	105.7	36.0
40	125	36.6
100	220.4	39.8

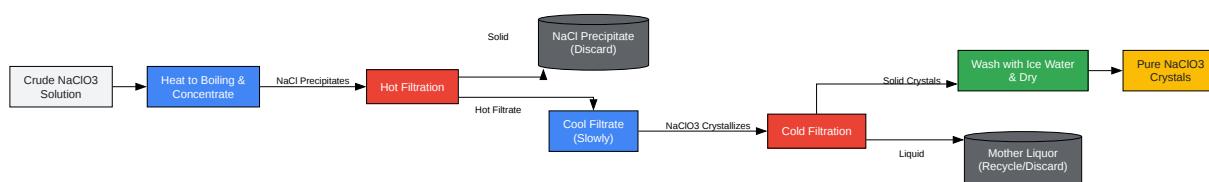
Data sourced from multiple references.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Two-Point Fractional Crystallization

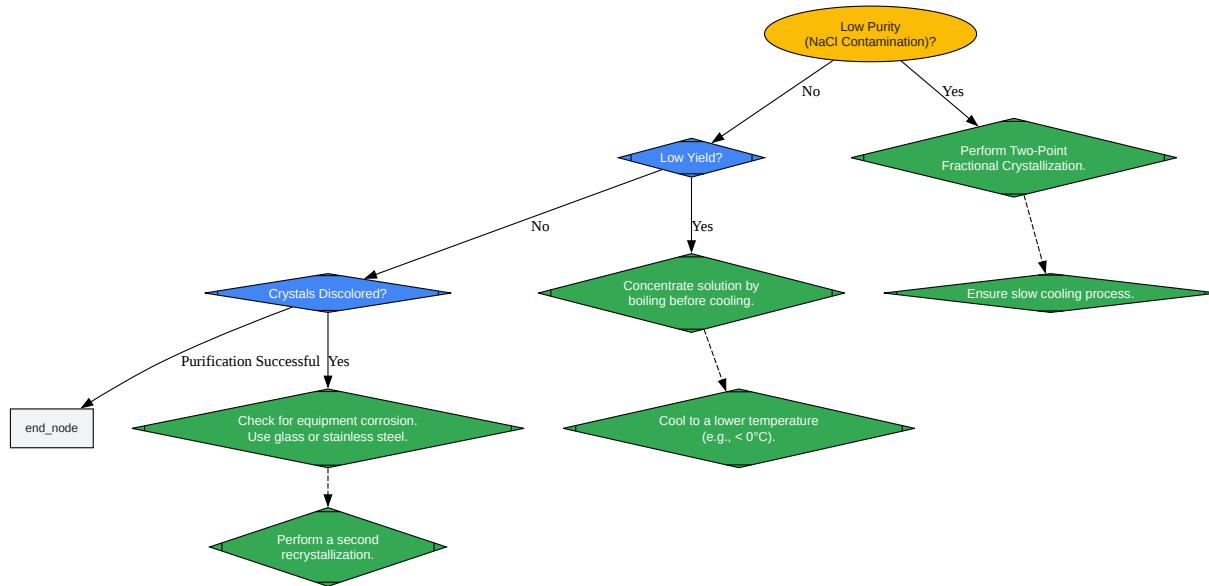
This method is highly effective for separating sodium chlorate from sodium chloride. It leverages the significant difference in their solubility changes with temperature.

- **Dissolution:** Dissolve the crude sodium chlorate in a minimal amount of hot distilled water. Heat the solution to boiling.
- **Hot Filtration (Point 1):** Continue heating and boiling off water until a significant amount of precipitate forms. This precipitate will be primarily sodium chloride, as its solubility is much lower in a concentrated, hot sodium chlorate solution.
- **Separation:** Quickly filter the hot solution to remove the precipitated sodium chloride. The sodium chlorate will start to crystallize in the filtrate as it cools.


- Crystallization (Point 2): Allow the filtered solution to cool slowly to room temperature, then place it in a refrigerator or freezer (below 0°C) to maximize the crystallization of pure sodium chlorate.
- Isolation: Collect the sodium chlorate crystals by filtration.
- Drying: Wash the crystals with a small amount of ice-cold distilled water and then dry them thoroughly.

Protocol 2: Chemical Removal of Hypochlorite

This protocol should be performed before crystallization if the crude solution is suspected to contain significant amounts of sodium hypochlorite.


- Neutralization: Adjust the pH of the crude sodium chlorate solution to neutral (pH 7).
- Decomposition: Gently boil the solution for approximately 15 minutes. This will decompose the sodium hypochlorite into sodium chloride and oxygen.^[8]
- Proceed to Purification: After cooling, proceed with the desired crystallization method.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Two-Point Fractional Crystallization.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Decision Tree for NaClO₃ Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium chlorate - Sciencemadness Wiki [sciemcemadness.org]
- 2. CN103274550B - Brine impurity removal method in sodium chlorate production technology - Google Patents [patents.google.com]
- 3. US5681446A - Impurity removal for sodium chlorate - Google Patents [patents.google.com]
- 4. Sodium chlorate - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Preparation method of sodium chlorate (2019) | He Congquan [scispace.com]
- 7. youtube.com [youtube.com]
- 8. chlorates.exrockets.com [chlorates.exrockets.com]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. reddit.com [reddit.com]
- To cite this document: BenchChem. [Technical Support Center: Purification of Crude Sodium Chlorate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7821714#techniques-for-purifying-crude-sodium-chlorate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com